

Biphenylene: A Comprehensive Technical Guide for Researchers

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An In-depth Exploration of the Polycyclic Aromatic Hydrocarbon Core for Scientific and Drug Development Applications

Biphenylene, a polycyclic aromatic hydrocarbon (PAH) with the formula $(C_6H_4)_2$, presents a unique and fascinating molecular architecture. Composed of two benzene rings fused to a central, strained four-membered ring, it stands as a captivating subject for researchers in organic chemistry, materials science, and drug development.[1][2] This technical guide provides a detailed overview of **biphenylene**, encompassing its synthesis, physicochemical properties, reactivity, and the current understanding of its biological potential.

Physicochemical Properties

Biphenylene is a pale, yellowish solid with a characteristic hay-like odor.[2] Its planar structure and the presence of a 4n π -electron system in the central ring contribute to its classification as an antiaromatic compound, a feature that significantly influences its chemical behavior.[3] Despite this, it exhibits stability and behaves in many respects like a traditional PAH.[2]

Structural and Spectroscopic Data

The unique fused-ring system of **biphenylene** results in distinct bond lengths and spectroscopic signatures. The bonds connecting the two benzene rings are notably longer than the aromatic C-C bonds within the six-membered rings, reflecting the strain of the central cyclobutadiene-like core.



| Property | Value | Reference |
|---------------------------------------|-----------------------|-----------|
| Molecular Formula | C12H8 | [4] |
| Molar Mass | 152.19 g/mol | [4] |
| Melting Point | 109-111 °C | [3] |
| Appearance | Pale, yellowish solid | [2] |
| C-C Bond Length (bridging) | ~1.514 Å | |
| C-C Bond Length (in 4-membered ring) | ~1.426 Å | |
| C-C Bond Length (in 6-membered rings) | 1.372 - 1.423 Å | |
| Crystal System | Monoclinic | |
| Space Group | P21/a | |

| Spectroscopic Data | Chemical Shift (δ ppm) / Wavenumber (cm ⁻¹) / λmax (nm) |
|--|---|
| ¹H NMR (CDCl₃) | ~6.6-6.8 |
| ¹³ C NMR (CDCl ₃) | ~117.8, 128.5, 137.4, 151.8 |
| IR (KBr) | ~3050, 1430, 1280, 740 |
| UV-Vis (Ethanol) | ~240, 250, 340, 360 |

Synthesis of the Biphenylene Core

Several synthetic routes to the **biphenylene** scaffold have been developed, with the dimerization of in-situ generated benzyne being a prominent and effective method.

Experimental Protocol 1: Synthesis via Benzyne Dimerization from 2-Aminobenzoic Acid

Foundational & Exploratory





This classic synthesis involves the diazotization of anthranilic acid to form benzenediazonium-2-carboxylate, which upon thermal decomposition, generates benzyne. The highly reactive benzyne then dimerizes to yield **biphenylene**.[5][6]

Materials:

- 2-Aminobenzoic acid (anthranilic acid)
- · Isoamyl nitrite
- 1,2-Dichloroethane
- Tetrahydrofuran (THF)
- Trichloroacetic acid
- Ice

Procedure:

- Preparation of Benzenediazonium-2-carboxylate:
 - In a beaker cooled in an ice-water bath, dissolve 2-aminobenzoic acid and a catalytic amount of trichloroacetic acid in THF.
 - Slowly add isoamyl nitrite to the stirred solution while maintaining the temperature between 18-25 °C.
 - Continue stirring for 1-1.5 hours. A precipitate of benzenediazonium-2-carboxylate will form.
 - Collect the precipitate by suction filtration, washing with cold THF. Caution: The dry solid is explosive and should be kept moist with solvent at all times.
- Dimerization to Biphenylene:
 - Prepare a slurry of the moist benzenediazonium-2-carboxylate in 1,2-dichloroethane.



- Add this slurry portion-wise to a large volume of gently boiling 1,2-dichloroethane over 3-5 minutes.
- The benzyne intermediate is generated and dimerizes in the hot solvent.
- After the addition is complete, continue to heat the reaction mixture for a short period.
- Cool the reaction mixture and concentrate it under reduced pressure.
- The resulting residue can be purified by chromatography (e.g., on alumina with petroleum ether as eluent) to yield pure **biphenylene**.



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